![molecular formula C24H21ClN4O2S B2491423 4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one CAS No. 1112306-55-4](/img/structure/B2491423.png)
4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline and piperazine derivatives involves multi-step chemical processes, including the formation of key intermediates such as 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones and their subsequent reactions with piperazine or morpholine derivatives. These processes often employ catalysts like K2CO3 and protective groups to guide the reaction to the desired products, showcasing the complexity and precision required in organic synthesis (Acharyulu et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray crystallography reveals the conformation and spatial arrangement of atoms within these compounds. For instance, compounds with similar structures to the target molecule exhibit specific geometric configurations and intermolecular interactions, which are crucial for their biological activity and interaction with other molecules (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their interaction with various reagents and conditions to form new products with potential biological activities. For example, the reaction of chloromethylquinazolinones with piperazine or morpholine derivatives leads to a variety of biologically active molecules, indicating the versatility and reactivity of the core structure (Acharyulu et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are fundamental for understanding the behavior of these compounds in different environments and for their formulation in potential applications. The detailed physical characterization includes the study of crystallography to understand the solid-state structure, which influences the compound's stability and reactivity (Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups, stability under various conditions, and the ability to undergo specific transformations, are crucial for the compound's application in synthesis and potential therapeutic use. Analyzing these properties requires a combination of spectroscopic methods and reactivity studies, which provide insights into the compound’s functional capabilities and limitations (Acharyulu et al., 2010).
科学的研究の応用
DNA Binding and Fluorescent Staining
The chemical structure of 4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one resembles that of Hoechst 33258, a well-known minor groove binder of double-stranded B-DNA, particularly targeting AT-rich sequences. Such compounds have been widely utilized for fluorescent DNA staining due to their ability to penetrate cellular membranes efficiently. This property makes them invaluable in various applications, including chromosome and nuclear staining in plant cell biology, flow cytometry, and the analysis of nuclear DNA content values. Beyond staining, Hoechst derivatives, sharing structural similarities with the queried compound, have found use as radioprotectors and topoisomerase inhibitors, indicating potential research applications in drug design and molecular binding studies (Issar & Kakkar, 2013).
Piperazine Derivatives as Therapeutic Agents
Piperazine, which is part of the queried compound's structure, is significant in the rational design of drugs, with applications spanning antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The versatility of piperazine as a pharmacophore is highlighted by its incorporation into a wide range of therapeutic agents. This flexibility suggests that modifications to the piperazine moiety in compounds like the one could yield significant pharmacokinetic and pharmacodynamic benefits. Research in this area is particularly relevant for designing new molecules with enhanced therapeutic potential across various disease states (Rathi et al., 2016).
Potential in Drug Discovery and Development
The structural features of 4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one, including the piperazine ring, make it a candidate for exploration in the development of new therapeutic agents. Its similarity to compounds with known biological activities suggests potential applications in discovering treatments for conditions such as tuberculosis, where piperazine derivatives have shown promise. Additionally, the compound's structural elements could be leveraged in drug discovery programs aimed at identifying new antimalarial or antibacterial agents, as well as in developing novel treatments for neurological disorders (Girase et al., 2020).
特性
IUPAC Name |
N-(3-chlorophenyl)-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c25-17-5-4-6-18(15-17)26-22(30)16-9-12-28(13-10-16)24-27-20-11-14-32-21(20)23(31)29(24)19-7-2-1-3-8-19/h1-8,11,14-16H,9-10,12-13H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYBYWISIFHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)
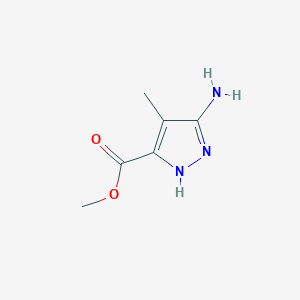
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
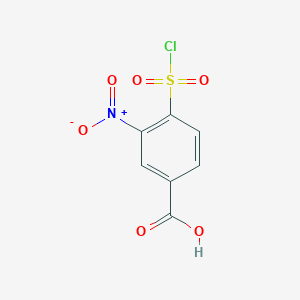
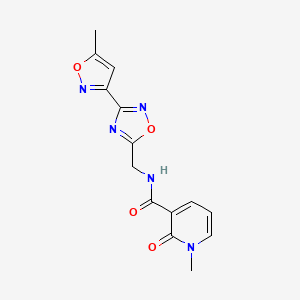
![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)
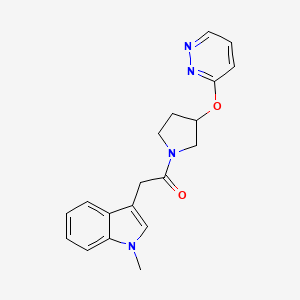
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2491353.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)
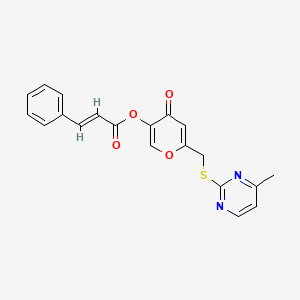
![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

